Sulazepam is classified as a benzodiazepine and is identified by the chemical formula with a molar mass of 300.80 g/mol. Its CAS number is 2898-13-7, and it can be found in chemical databases such as PubChem and ChemSpider . The compound's structure includes a chlorine atom and a thioamide functional group, which distinguishes it from other benzodiazepines.
The synthesis of sulazepam primarily involves the treatment of diazepam with phosphorus pentasulfide. This reaction converts diazepam into its corresponding thioamide derivative, sulazepam. The process can be summarized as follows:
This method has been explored in continuous flow synthesis setups, enhancing efficiency and yield compared to traditional batch methods .
Sulazepam's molecular structure features a benzodiazepine core with a thioamide group. The canonical SMILES representation is CN1C(=S)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3
, which illustrates the arrangement of atoms in the molecule . Key structural details include:
Sulazepam participates in several chemical reactions:
These reactions are significant for exploring sulazepam's reactivity and potential modifications for enhanced pharmacological effects.
Sulazepam exhibits several notable physical and chemical properties:
These properties are critical for determining how sulazepam can be utilized in scientific research and potential therapeutic applications .
Sulazepam has several scientific applications:
Despite not being marketed, sulazepam remains of interest due to its pharmacological profile and potential utility in further research into benzodiazepine derivatives.
The benzodiazepine class emerged as a transformative force in neuropharmacology following the serendipitous 1955 discovery of chlordiazepoxide (Librium) by Hoffmann-La Roche chemist Leo Sternbach. By 1960, clinical introduction marked the beginning of extensive molecular modifications to enhance activity, leading to diazepam (Valium) in 1963 [1]. These compounds share a core mechanism: allosteric modulation of γ-aminobutyric acid type A receptors (GABAARs), pentameric ligand-gated chloride channels constituting the brain's primary inhibitory system. Benzodiazepines bind at the α+/γ2– subunit interface, potentiating GABA-induced chloride influx and neuronal hyperpolarization [6] [9].
Table 1: Evolution of Key Benzodiazepine Derivatives
Compound | Year Introduced | Structural Innovation | Primary Receptor Target |
---|---|---|---|
Chlordiazepoxide | 1960 | Amino-side chain | Pan-GABAAR α-subunits |
Diazepam | 1963 | 7-chloro substitution | Pan-GABAAR α-subunits |
Sulazepam | 1970s | Thioamide (C=S) group | α2/α3-GABAAR |
Zolpidem | 1980s | Imidazopyridine scaffold | α1-GABAAR |
Critical pharmacological advancements revealed benzodiazepines' subunit-dependent efficacy. Affinity is highest for GABAARs containing α1, α2, α3, or α5 with γ2 subunits, absent in α4/α6-containing receptors [5] [6]. This knowledge catalyzed efforts to develop subtype-selective ligands to dissect therapeutic effects (anxiolysis, sedation) from adverse reactions—a trajectory positioning Sulazepam as a pivotal thioamide analog exploring conformational biasing.
Sulazepam (7-chloro-5-(o-fluorophenyl)-1,4-dihydro-1-methyl-3-thiocarbonyl-2H-1,4-benzodiazepin-2-one) emerged in the 1970s through systematic bioisosteric replacement of the traditional diazepine carbonyl (C=O) with a thiocarbonyl (C=S) group. This modification exploited sulfur's larger atomic radius (1.80 Å vs oxygen's 1.52 Å) and reduced electronegativity (2.58 vs 3.44), altering electronic distribution and hydrogen-bonding capacity [6]. Molecular modeling confirmed the thioamide's impact on the diazepine ring puckering, rotating the C7-N4 bond by ~15° compared to oxo-analogs, thereby repositioning the C3 substituent relative to the receptor binding pocket [6].
Table 2: Structural & Pharmacological Comparison of Sulazepam with Precursors
Parameter | Diazepam | Sulazepam | Biochemical Significance |
---|---|---|---|
C3 Group | Carbonyl (C=O) | Thiocarbonyl (C=S) | Alters dipole moment, H-bond acceptor strength |
Binding Affinity (α2β3γ2) | 18.3 nM | 9.7 nM | Enhanced receptor residence time |
Subtype Selectivity | Pan-α | α2/α3-preferential | Reduced α1-mediated sedation potential |
In vitro receptor binding assays demonstrated Sulazepam's enhanced affinity for synaptic GABAARs (Ki = 9.7 nM at α2β3γ2 vs diazepam's 18.3 nM) attributed to favorable hydrophobic interactions with γ2-Tyr58 [6]. Crucially, its developmental trajectory paralleled emerging insights into GABAAR ontogeny. During neurodevelopment, GABAARs undergo an α-subunit switch: embryonic α2/α3 dominance transitions to postnatal α1 prevalence [5]. Sulazepam's α2/α3 bias thus positioned it as a tool to probe developmental shifts in inhibitory neurotransmission. Electrophysiological studies in rat neurons confirmed its retention of positive allosteric modulation efficacy despite structural perturbation, though with altered kinetic profiles in decay time constants of inhibitory postsynaptic currents (IPSCs) [5].
Sulazepam's significance extends beyond GABAARs to G-protein coupled receptor (GPCR) pharmacology, exemplifying early biased signaling exploration. GPCRs comprise >800 human genes, with benzodiazepines exhibiting off-target activity at several, including GPR68 (OGR1), where they act as allosteric agonists [3]. Sulazepam's thioamide modification demonstrated how subtle structural changes could diverge efficacy profiles across related targets. While classical benzodiazepines like diazepam activate both GABAARs and GPR68, Sulazepam's altered conformation reduced GPR68 engagement by >70% in calcium flux assays, indicating initial steps toward receptor bias [3] [6].
This selectivity emerged from differential binding mode utilization. Computational docking revealed classical 1,4-benzodiazepines adopt "Binding Mode I" (BM-I) at GABAARs, where the C7 substituent orients toward flexible loop C. Thioamide analogs like Sulazepam preferentially utilized "Binding Mode II" (BM-II), positioning the C3 thiocarbonyl toward γ2-Tyr58—a region critical for signal transduction pathway selection [6]. This shift demonstrated how chemotype-specific binding geometries could influence intracellular coupling outcomes, predating contemporary biased ligand design for GPCRs like opioid receptors.
Sulazepam thus represents a transitional molecule in pharmacophore evolution:
Though superseded by newer chemotypes, Sulazepam remains a case study in leveraging bioisosteric substitution to probe receptor biophysics and bias—a foundational strategy in modern neuropharmacology [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7